molecular formula C13H12INO2 B8787373 2-(4-Methoxybenzyloxy)-5-iodopyridine

2-(4-Methoxybenzyloxy)-5-iodopyridine

Cat. No. B8787373
M. Wt: 341.14 g/mol
InChI Key: VRUVYKSDHWKKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyloxy)-5-iodopyridine is a useful research compound. Its molecular formula is C13H12INO2 and its molecular weight is 341.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxybenzyloxy)-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzyloxy)-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

5-iodo-2-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12INO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3

InChI Key

VRUVYKSDHWKKHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methoxybenzyl alcohol (6.51 g, 47.1 mole) in 15 mL DMF was added to a stirring suspension of sodium hydride (1.973 g, 49.3 mmol) in DMF at 0° C. After 10 minutes a solution of 2-fluoro-5-iodopyridine (10 g, 44.8 mmol) in 15 mL DMF was added dropwise using an addition funnel. The reaction slowly reached room temperature, and was allowed to stir for 18 hours. The homogenous yellow solution was cooled again and quenched with about 50 ml of water. The suspension was then partitioned between ethyl acetate (200 mL) and water (150 mL). The aqueous was extracted a second time with ethyl acetate and the combined organic layers were washed with water three times and with brine twice. The organic layer was dried over sodium sulfate, filtered and evaporated. When the evaporation neared completion a white solid precipitated. Triturated with the addition of hexanes. The solid was filtered and dried on the filter. Repeated partial evaporation trituration and filtration of the resulting white solids gave the title compound.
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